4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride

Description

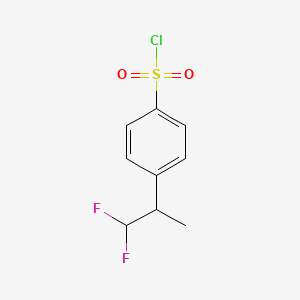

4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at the 1-position and a 1,1-difluoropropan-2-yl group at the 4-position. The difluoropropyl moiety introduces steric bulk and electron-withdrawing effects due to the fluorine atoms, which likely enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoropropan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O2S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYASCGZVDHKVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676494 | |

| Record name | 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883146-12-1 | |

| Record name | 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. The aniline is then diazotized and coupled with 1,1-difluoropropan-2-ol to form the corresponding diazonium salt. Finally, the diazonium salt is treated with chlorosulfonic acid to yield 4-(1,1-difluoropropan-2-yl)benzene-1-sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Typical reducing agents include lithium aluminum hydride and iron powder.

Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.

Major Products Formed:

Sulfonic Acid Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4-(1,1-difluoropropan-2-yl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the preparation of sulfonamide derivatives, which are known for their biological activity against various diseases, including bacterial infections and cancer.

Case Study:

Research has shown that derivatives synthesized from this compound exhibit significant anti-inflammatory and antimicrobial properties. For example, a study highlighted the synthesis of sulfonamide derivatives that demonstrated potent activity against resistant strains of bacteria, showcasing the compound's potential in developing new antibiotics .

Development of Agrochemicals

The compound is also utilized in the agrochemical industry for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it a valuable precursor in creating compounds that can effectively control agricultural pests.

Case Study:

A recent patent application described the use of this sulfonyl chloride in developing novel herbicides with enhanced efficacy and reduced environmental impact. The resulting compounds showed improved selectivity towards target weeds while minimizing harm to non-target species .

Material Science

In material science, this compound can be used as a building block for creating advanced materials such as polymers and coatings. Its sulfonyl group can facilitate cross-linking reactions that enhance the mechanical properties of materials.

Case Study:

Research indicated that polymers synthesized using this compound exhibited superior thermal stability and mechanical strength compared to traditional materials. This advancement opens possibilities for applications in high-performance coatings and composites .

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoropropan-2-yl group enhances the compound's reactivity and stability, making it suitable for use in a wide range of applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituents on the benzene ring. Below is a comparative analysis of 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride and its structural analogs (Table 1):

Table 1: Key Properties of this compound and Analogous Compounds

Key Findings

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃, difluoropropyl) increase the sulfonyl chloride’s electrophilicity, enhancing reactivity toward nucleophilic substitution. For example, 4-(trifluoromethyl)benzene-1-sulfonyl chloride achieves 72–81% yields in pyrimidine hybrid synthesis .

- Electron-donating groups (e.g., CH₃, tert-butyl) reduce reactivity but improve steric control, as seen in 4-tert-butylbenzene-1-sulfonyl chloride .

Steric Considerations :

- Bulky substituents like tert-butyl or benzothiazole may limit accessibility to the sulfonyl chloride group, reducing reaction rates but improving selectivity .

Physicochemical Properties: Fluorinated analogs (e.g., CF₃, difluoropropyl) exhibit lower melting points and increased moisture sensitivity compared to non-fluorinated derivatives . Polar groups (e.g., oxetane in 4-(3-methyloxetan-3-yl)benzene-1-sulfonyl chloride) enhance solubility in organic solvents, facilitating pharmaceutical applications .

Applications :

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonation of the benzene ring followed by chlorination. For fluorinated derivatives like this compound, introducing the 1,1-difluoropropyl group may require halogen-exchange reactions (e.g., using SF₄ or DAST) or direct fluorination of a propan-2-yl precursor. Optimization includes controlling reaction temperature (e.g., 0–5°C for chlorination steps), using anhydrous solvents (e.g., dichloromethane), and catalytic agents like DMAP to enhance reactivity. Yield improvements often involve iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

- IR Spectroscopy : Look for the characteristic S=O asymmetric stretching vibration near 1360–1380 cm⁻¹ and symmetric stretching near 1150–1170 cm⁻¹. The C-F stretching from the difluoropropyl group appears as strong bands between 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR : The sulfonyl chloride group deshields adjacent aromatic protons, causing downfield shifts (δ 7.8–8.2 ppm for aromatic protons). The difluoropropyl group’s CH₂ and CF₂ signals appear as complex splitting patterns in ¹H and ¹⁹F NMR .

Q. What are the critical considerations for purifying this compound, and which chromatographic methods are most suitable?

Due to its moisture sensitivity, purification should be performed under inert atmospheres. Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) is effective. Recrystallization from non-polar solvents (e.g., toluene) can improve purity. Monitor for hydrolyzed byproducts (e.g., sulfonic acids) via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoropropyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitution reactions?

The difluoropropyl group enhances the electrophilicity of the sulfonyl chloride moiety by destabilizing the transition state via inductive effects. Comparative studies with non-fluorinated analogs (e.g., isopropyl-substituted sulfonyl chlorides) show faster reaction rates with amines and alcohols. Kinetic assays under pseudo-first-order conditions can quantify this effect .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides, such as unexpected stability or side reactions?

Systematic analysis of reaction conditions (e.g., solvent polarity, nucleophile strength) is critical. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates, reducing side reactions. Computational modeling (DFT) can predict reactive sites and explain anomalies, such as unexpected hydrolysis resistance due to steric shielding .

Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations can model binding interactions, focusing on the sulfonyl group’s hydrogen-bonding potential and the difluoropropyl moiety’s hydrophobic effects. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. In designing analogs for SAR studies, which functional group modifications enhance target binding affinity while maintaining stability?

- Sulfonamide Derivatives : Replace the chloride with amines (e.g., primary/secondary amines) to improve water solubility and target engagement.

- Fluorine Substitution : Introduce additional fluorine atoms on the benzene ring to enhance metabolic stability and membrane permeability.

- Heterocyclic Linkers : Replace the benzene ring with pyridine or thiophene to modulate electronic properties .

Methodological Notes

- Data Scarcity : For understudied compounds, cross-referencing structurally similar molecules (e.g., 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride) provides mechanistic insights .

- Safety Protocols : Handle under argon with PPE (gloves, goggles) due to lachrymatory and corrosive properties. Store at –20°C in sealed, desiccated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.